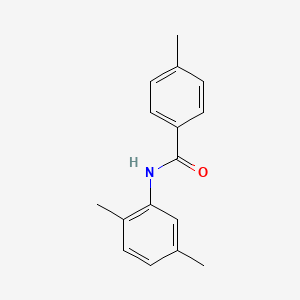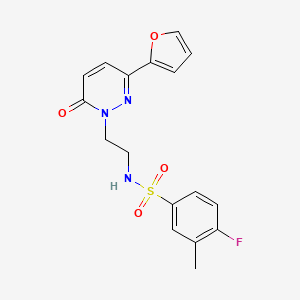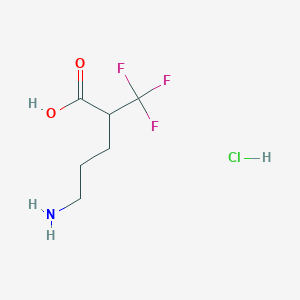
(2,6-Difluorophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2,6-Difluorophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a complex organic molecule that contains several functional groups. It has a pyridine ring, an oxadiazole ring, and an azetidine ring, which are all heterocyclic structures. The presence of these rings suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. These rings are likely to influence the compound’s reactivity and its interactions with other molecules. The fluorine atoms on the phenyl ring could also have a significant effect on the compound’s properties, as fluorine is highly electronegative .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the fluorine atoms could affect its polarity, solubility, and stability .Applications De Recherche Scientifique
Synthesis Process Development :
- Voriconazole, a broad-spectrum triazole antifungal agent, involves synthesis with compounds structurally related to (2,6-Difluorophenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone. The synthesis process examines diastereocontrol by varying the pyrimidine substitution pattern and reaction conditions, leading to potential applications in developing antifungal agents (Butters et al., 2001).
Antimicrobial Screening :
- A study focused on synthesizing quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives, structurally akin to the compound . These compounds were tested for antibacterial activity against various bacterial strains and showed significant correlations, highlighting their potential as antimicrobial agents (Desai & Dodiya, 2014).
Anticancer and Antimicrobial Agent Development :
- Research on new 1,3-oxazole clubbed pyridyl-pyrazolines, which include structural elements of the compound , showed promise as anticancer and antimicrobial agents. Their structures were confirmed using various techniques, and the compounds were evaluated for anticancer activity against a cancer cell line panel and in vitro antibacterial and antifungal activities, showing effectiveness in combating pathogenic strains (Katariya et al., 2021).
Antimicrobial Activity of Oxime Derivatives :
- A series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which are related in structure, were synthesized and evaluated for in vitro antibacterial and antifungal activities. Some compounds exhibited significant antimicrobial activity, suggesting their potential as antimicrobial agents (Mallesha & Mohana, 2014).
Antimicrobial Evaluation of Azetidinone Derivatives :
- Azetidinone derivatives containing structural motifs similar to this compound were synthesized and evaluated for antimicrobial activity. These compounds showed significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Dodiya et al., 2012).
Mécanisme D'action
Target of Action
The primary target of this compound is Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B cell antigen receptor (BCR) pathway, which plays a vital role in the development, differentiation, and activation of B cells.
Mode of Action
The compound is a bifunctional compound that serves as a degrader (and/or inhibitor) of BTK . It contains a target protein (BTK) binding moiety and an E3 ubiquitin ligase (CRBN) binding moiety . The compound is directed to bind to both the BTK and CRBN, placing the BTK in close proximity to the E3 ligase to mediate ubiquitylation of the target protein followed by degradation of the target protein by the proteasome .
Biochemical Pathways
The compound affects the BCR pathway by eliminating the BTK protein via ubiquitination and subsequent proteasomal degradation, thereby blocking BTK signaling . This leads to the disruption of B cell development and function, which can have downstream effects on immune response.
Result of Action
The molecular effect of the compound’s action is the degradation of BTK, leading to the disruption of BTK signaling . On a cellular level, this can result in the inhibition of B cell development and function, potentially impacting immune responses.
Orientations Futures
Propriétés
IUPAC Name |
(2,6-difluorophenyl)-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4O2/c18-12-2-1-3-13(19)14(12)17(24)23-8-11(9-23)16-21-15(22-25-16)10-4-6-20-7-5-10/h1-7,11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVSLSNWJHENPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2F)F)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(15S)-10-methyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2502781.png)


![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate](/img/structure/B2502784.png)
![3-(3-Fluorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2502786.png)



![(3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2502795.png)
![1-Iodo-3-pentan-3-ylbicyclo[1.1.1]pentane](/img/structure/B2502796.png)

![2-(benzo[d]isoxazol-3-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2502800.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amino}acetamide](/img/structure/B2502802.png)